molecular formula C14H10O6 B12424279 Norfunalenone

Norfunalenone

Cat. No.: B12424279
M. Wt: 274.22 g/mol
InChI Key: ZQQMMQODXWVXDB-UHFFFAOYSA-N
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Description

Norfunalenone is a polyketide fungal metabolite that has been found in the fungus Talaromyces stipitatus. It is known for its weak cytotoxic activity and antibacterial properties. The compound has a molecular formula of C14H10O6 and a molecular weight of 274.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norfunalenone is typically synthesized through the fermentation of Talaromyces stipitatus. The process involves cultivating the fungus under specific conditions to produce the metabolite. The compound is then extracted and purified using various chromatographic techniques .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale fermentation followed by extraction and purification. The conditions for fermentation, such as temperature, pH, and nutrient availability, are optimized to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Norfunalenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Norfunalenone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Norfunalenone involves its interaction with cellular components, leading to cytotoxic and antibacterial effects. The compound targets bacterial cell walls, disrupting their integrity and leading to cell death. In mammalian cells, it induces apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: Norfunalenone is unique due to its specific combination of hydroxyl groups and its origin from Talaromyces stipitatus. Its weak cytotoxic and antibacterial activities distinguish it from other similar compounds, making it a valuable tool in scientific research .

Properties

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

3,4,5,6,7-pentahydroxy-9-methylphenalen-1-one

InChI

InChI=1S/C14H10O6/c1-4-2-5(15)9-11-8(4)6(16)3-7(17)10(11)13(19)14(20)12(9)18/h2-3,15,17-20H,1H3

InChI Key

ZQQMMQODXWVXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C1C(=O)C=C(C3=C(C(=C2O)O)O)O)O

Origin of Product

United States

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